3-Acetyl-2,6-dihydroxy-5-methylbenzoic acid
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Overview
Description
3-Acetyl-2,6-dihydroxy-5-methylbenzoic acid is a plant growth regulator isolated from the fungus Myxotrichum stipitatum. It has been identified as a compound with significant biological activity, particularly in the regulation of plant growth . The structure of clavatoic acid has been established through spectroscopic methods, including 2D NMR .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of clavatoic acid involves the cultivation of the fungus Myxotrichum stipitatum under specific conditions. The compound is then extracted and purified using chromatographic techniques .
Industrial Production Methods: Industrial production of clavatoic acid is primarily based on fermentation processes. The fungus is grown in large-scale bioreactors, and the compound is extracted from the culture medium. The extraction process typically involves solvent extraction followed by purification steps such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-2,6-dihydroxy-5-methylbenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize clavatoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce clavatoic acid.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of clavatoic acid can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
3-Acetyl-2,6-dihydroxy-5-methylbenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of clavatoic acid involves its interaction with specific molecular targets in plants. It inhibits pollen tube growth by interfering with the signaling pathways that regulate cell growth and division. The compound also promotes root growth by enhancing the activity of growth-promoting hormones .
Comparison with Similar Compounds
3-Acetyl-2,6-dihydroxy-5-methylbenzoic acid is unique among plant growth regulators due to its specific biological activities and molecular structure. Similar compounds include:
Myxostiolide: Another plant growth regulator from Myxotrichum stipitatum with similar biological activities.
Simplicissin: A pollen growth inhibitor produced by Penicillium cf. simplicissimum.
Hydroxysulochrin: A tea pollen growth inhibitor from the fungus Aureobasidium sp..
These compounds share some similarities in their biological activities but differ in their molecular structures and specific effects on plant growth .
Properties
Molecular Formula |
C10H10O5 |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
3-acetyl-2,6-dihydroxy-5-methylbenzoic acid |
InChI |
InChI=1S/C10H10O5/c1-4-3-6(5(2)11)9(13)7(8(4)12)10(14)15/h3,12-13H,1-2H3,(H,14,15) |
InChI Key |
NIVOTSZWKATDPU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1O)C(=O)O)O)C(=O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C(=O)O)O)C(=O)C |
Synonyms |
3-acetyl-2,6-dihydroxy-5-methylbenzoic acid clavatoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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